2-Cyclopentyloxy-benzaldehyde
Overview
Description
2-Cyclopentyloxy-benzaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mimetic Enzyme for Synthesis of Benzaldehyde
2-Cyclopentyloxy-benzaldehyde can be related to the study of mimetic enzymes for the synthesis of benzaldehyde. An example is the use of 2-Hydroxypropyl-β-cyclodextrin polymer for mediated synthesis of benzaldehyde in water, highlighting the importance of functionalized mimetic enzymes in catalytic oxidation processes (Yang & Ji, 2013).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation
The application in enzyme-catalyzed asymmetric C–C-bond formation is another area of relevance. Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, indicating the potential of this compound in similar reactions (Kühl et al., 2007).
Synthesis of Labeled Benzaldehydes
The chemical can be involved in the synthesis of labeled benzaldehydes, which are significant in the synthesis of natural products and pharmaceutical drugs. This includes the synthesis of highly functionalized 2H and 13C labeled benzaldehydes (Boga et al., 2014).
Hydrative Cyclization Processes
This compound may also be relevant in hydrative cyclization processes. For example, cyclization of 2-enynylbenzaldehydes via a Huisgen-type cycloaddition process highlights its potential in the synthesis of complex organic structures (Oh et al., 2010).
Catalysis in Benzaldehyde Production
The compound might be involved in catalysis processes for benzaldehyde production. For instance, the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions demonstrates its potential in green chemistry applications (Iraqui et al., 2020).
Sustainable Synthesis of Benzaldehyde
Finally, this compound could be part of innovative processes for the sustainable synthesis of benzaldehyde. For example, the use of a reactive distillation process for the synthesis of natural benzaldehyde via alkaline hydrolysis of cinnamaldehyde shows how it might contribute to eco-friendly and cost-effective manufacturing processes (Li et al., 2018).
Safety and Hazards
The safety data sheet for 2-Cyclopentyloxy-benzaldehyde indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopentyloxy-benzaldehyde are components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and mycotoxigenic fungi .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, a process that destabilizes cellular redox homeostasis and/or antioxidation systems . The compound’s effectiveness is increased by the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound is synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a series of enzymatic reactions that lead to the production of benzaldehyde, a compound that serves as a pollinator attractant, flavor, and antifungal compound .
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and eliminated (adme) from the body . These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of this compound’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound destabilizes the redox homeostasis of the fungi, leading to their growth inhibition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
Properties
IUPAC Name |
2-cyclopentyloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDHKYNVLTLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390007 | |
Record name | 2-Cyclopentyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-38-7 | |
Record name | 2-Cyclopentyloxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(cyclopentyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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